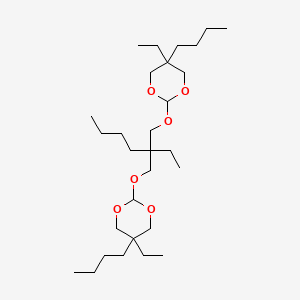
2,2'-((2-Butyl-2-ethylpropane-1,3-diyl)bis(oxy))bis(5-butyl-5-ethyl-1,3-dioxane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-((2-Butyl-2-ethylpropane-1,3-diyl)bis(oxy))bis(5-butyl-5-ethyl-1,3-dioxane) is a complex organic compound known for its unique structural properties. This compound is characterized by its two dioxane rings connected via an ether linkage to a central propane backbone substituted with butyl and ethyl groups. It is primarily used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((2-Butyl-2-ethylpropane-1,3-diyl)bis(oxy))bis(5-butyl-5-ethyl-1,3-dioxane) typically involves the reaction of 2-butyl-2-ethylpropane-1,3-diol with appropriate dioxane derivatives under controlled conditions. The reaction is usually carried out in the presence of a strong base to facilitate the formation of the ether linkage .
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of high-purity reagents and advanced catalytic processes to ensure high yield and purity. The process often includes steps such as distillation and recrystallization to remove impurities and achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2,2’-((2-Butyl-2-ethylpropane-1,3-diyl)bis(oxy))bis(5-butyl-5-ethyl-1,3-dioxane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, and substituted ethers, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2’-((2-Butyl-2-ethylpropane-1,3-diyl)bis(oxy))bis(5-butyl-5-ethyl-1,3-dioxane) is utilized in a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2’-((2-Butyl-2-ethylpropane-1,3-diyl)bis(oxy))bis(5-butyl-5-ethyl-1,3-dioxane) involves its interaction with specific molecular targets, leading to various biochemical effects. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-((2,5-Dibromo-1,4-phenylene)bis(oxy))bis(2,2-dimethylpropane-1,3-diol)
- 6,6’-((3,3’-Di-tert-butyl-5,5’-dimethoxy-1,1’-biphenyl-2,2’-diyl)bis(oxy))bis(dibenzo[d,f][1,3,2]dioxaphosphepin)
- Oxybis(ethane-2,1-diyl)bis(4-methylbenzenesulfonate)
Uniqueness
What sets 2,2’-((2-Butyl-2-ethylpropane-1,3-diyl)bis(oxy))bis(5-butyl-5-ethyl-1,3-dioxane) apart from similar compounds is its specific substitution pattern and the stability conferred by its dioxane rings. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
64523-73-5 |
|---|---|
Molecular Formula |
C29H56O6 |
Molecular Weight |
500.8 g/mol |
IUPAC Name |
5-butyl-2-[2-[(5-butyl-5-ethyl-1,3-dioxan-2-yl)oxymethyl]-2-ethylhexoxy]-5-ethyl-1,3-dioxane |
InChI |
InChI=1S/C29H56O6/c1-7-13-16-27(10-4)19-30-25(31-20-27)34-23-29(12-6,18-15-9-3)24-35-26-32-21-28(11-5,22-33-26)17-14-8-2/h25-26H,7-24H2,1-6H3 |
InChI Key |
PZKZFHAAZNGAPH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(COC(OC1)OCC(CC)(CCCC)COC2OCC(CO2)(CC)CCCC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-bis[(4-chlorophenyl)methyl]-1-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-yl)methanamine;(E)-but-2-enedioic acid](/img/structure/B12709234.png)
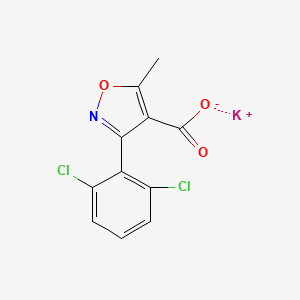
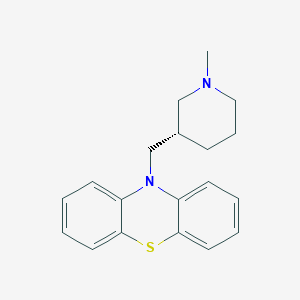
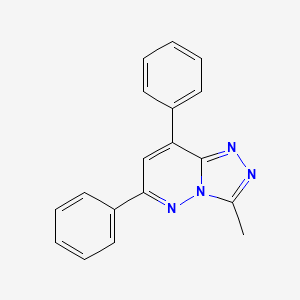
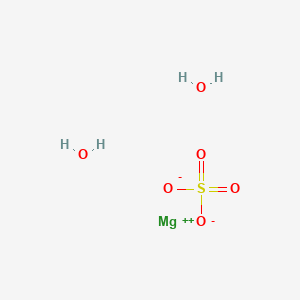
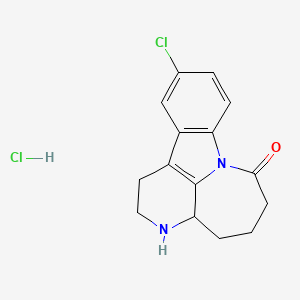
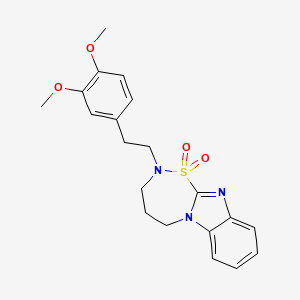
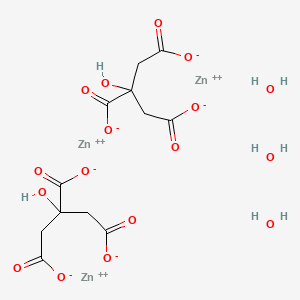
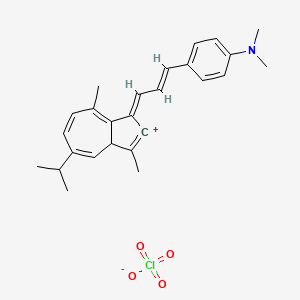
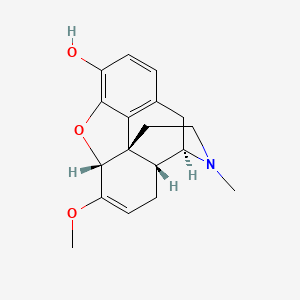
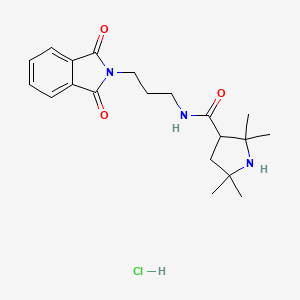
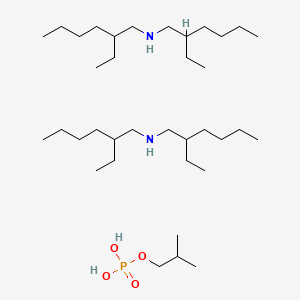
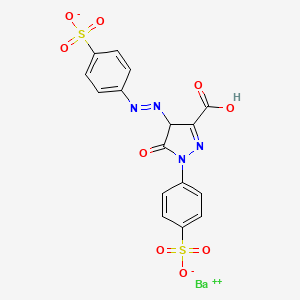
![(E)-but-2-enedioic acid;7-methoxy-3-[(4-methylpiperazin-1-yl)methyl]-1-phenyl-3,4-dihydroisoquinoline](/img/structure/B12709331.png)
